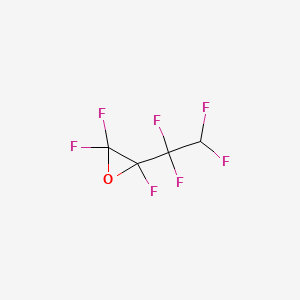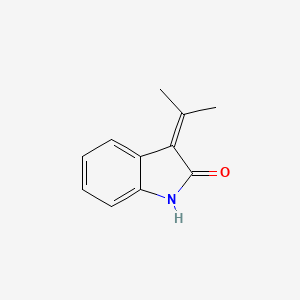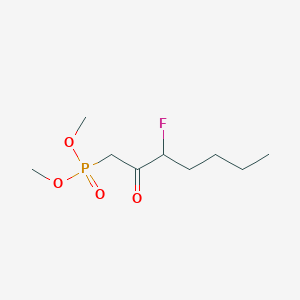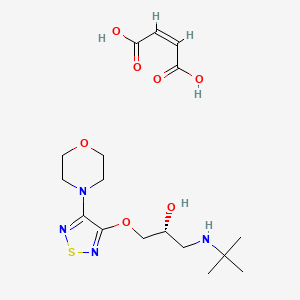
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene
Vue d'ensemble
Description
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group, a chlorine atom, and a methyl group
Mécanisme D'action
Target of Action
A structurally similar compound, 4-{4-[4-(3-aminopropoxy)phenyl]-1h-pyrazol-5-yl}-6-chlorobenzene-1,3-diol, is known to interact with theHeat shock protein HSP 90-beta . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target protein, potentially altering its function and leading to downstream effects .
Biochemical Pathways
Compounds that interact with heat shock proteins often influence pathways related toprotein folding, degradation, and cellular stress responses .
Pharmacokinetics
Similar compounds often exhibit variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination . These factors can significantly impact the bioavailability of the compound.
Result of Action
Compounds that target heat shock proteins can potentially disrupt protein homeostasis within cells, leading to cellular stress and potentially cell death, particularly in cancer cells where these proteins are often overexpressed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target . Furthermore, the compound’s efficacy can be influenced by the specific cellular environment, including the expression levels of its target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene typically involves the alkylation of 4-chloro-2-methylphenol with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
1-(3-Aminopropoxy)-4-chlorobenzene: Lacks the methyl group, which can affect its reactivity and binding properties.
1-(3-Aminopropoxy)-2-methylbenzene: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness: 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene is unique due to the presence of both chlorine and methyl substituents on the benzene ring
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBNOAFNIFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)

![N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenylt etrazol-5-yl)sulfanyl-naphthalene-2-carboxamide](/img/structure/B3269341.png)







